molecular formula C11H9F4NO3 B2427268 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-14-2

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B2427268
CAS No.: 117291-14-2
M. Wt: 279.191
InChI Key: SVRYOEPAUNPIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is a synthetic organic compound that features both fluorinated aromatic and aliphatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with 3-fluorobenzene.

    Nitration: Introduce a nitro group to the benzene ring.

    Reduction: Reduce the nitro group to an amine.

    Acylation: React the amine with 2,2,2-trifluoroacetic anhydride to form the trifluoroacetyl amide.

    Alkylation: Introduce the propanoic acid side chain through an alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the propanoic acid side chain.

    Reduction: Reduction reactions could target the trifluoroacetyl group or the aromatic ring.

    Substitution: The fluorine atoms on the aromatic ring and the trifluoroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted aromatic compounds or amides.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for use as anti-inflammatory or anti-cancer agents.

Industry

    Materials Science: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoroacetyl group could play a role in enhancing the compound’s binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
  • 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms can significantly alter the compound’s chemical properties, such as increasing its lipophilicity and metabolic stability.
  • Trifluoroacetyl Group : This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRYOEPAUNPIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.